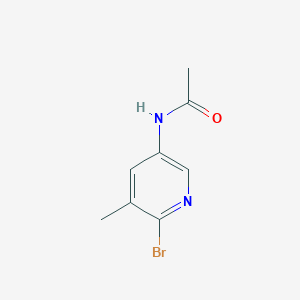

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-Bromo-5-methylpyridin-3-yl)acetamide belongs to a class of compounds characterized by the presence of a pyridine ring substituted with acetamide and bromine groups. These compounds are significant due to their complex chemical behavior and potential applications in various fields such as chemistry, environmental science, and potentially in medicine, excluding drug use and dosage discussions.

Synthesis Analysis

The synthesis of related compounds involves various strategies, focusing on the introduction of substituents into the pyridine ring to influence the compound's reactivity and properties. For instance, compounds with similar structures have been synthesized through reactions involving copper(II) complexes and sterically demanding ligands, indicating the importance of steric effects and the choice of metal ions in the synthesis process (Smolentsev, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class can be significantly affected by substituents on the pyridine ring. For example, studies have shown that substituents can lead to variations in coordination geometry around metal centers in complexes, affecting the compound's overall structure and stability (Smolentsev, 2017).

Chemical Reactions and Properties

Compounds similar to N-(6-Bromo-5-methylpyridin-3-yl)acetamide participate in various chemical reactions, influenced by the bromo and acetamide groups. These reactions include addition and substitution processes that can lead to the formation of new compounds with diverse structures and functionalities (Rank & Baer, 1974).

Wissenschaftliche Forschungsanwendungen

Copper(II) Complexes with Pyridine-substituted Amides

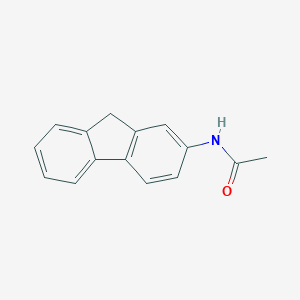

Research by Smolentsev (2017) delves into the coordination chemistry of pyridine-substituted amides, particularly focusing on their chelating properties when combined with copper(II). The study investigates copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, revealing the impact of steric hindrance on coordination geometry. This work underscores the utility of brominated pyridine acetamides in understanding metal-ligand interactions, which are crucial for designing catalysts and materials with specific electronic and structural properties (Smolentsev, 2017).

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) explore the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This research showcases the versatility of brominated pyridine compounds, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, in facilitating the creation of complex organic molecules. The findings also highlight the potential of these compounds in materials science and as precursors in pharmaceutical synthesis, with applications extending to the development of liquid crystal dopants and antimicrobial agents (Ahmad et al., 2017).

Antimicrobial Activity Studies

Fahim and Ismael (2019) investigate the antimicrobial properties of sulphonamide derivatives synthesized from bromo-acetamide precursors. The study underscores the importance of structural modifications in enhancing the biological activity of synthetic molecules. This research suggests that brominated pyridine acetamides could serve as key intermediates in developing new antimicrobial agents, highlighting their significance in medicinal chemistry (Fahim & Ismael, 2019).

Safety And Hazards

Unfortunately, safety information, including hazard statements, precautionary measures, and packing group details, is not accessible for N-(6-Bromo-5-methylpyridin-3-yl)acetamide. Researchers handling this compound should exercise caution and follow standard laboratory safety protocols.

Zukünftige Richtungen

To advance our understanding of N-(6-Bromo-5-methylpyridin-3-yl)acetamide, future research should focus on the following aspects:

- Synthetic Pathways : Investigate efficient and scalable synthetic routes.

- Biological Activity : Explore potential applications in medicine or other fields.

- Safety Profile : Conduct toxicity studies and assess environmental impact.

Please note that the information provided here is based on available data, and further research may yield additional insights. For more detailed analyses, consult scientific literature and specialized databases123. 🌟

Eigenschaften

IUPAC Name |

N-(6-bromo-5-methylpyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJELRIJOZZSNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541592 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

CAS RN |

96206-67-6 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)